3-Octen-2-one

Catalog No.
S1520149
CAS No.
18402-82-9
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octen-2-one

CAS Number

18402-82-9

Product Name

3-Octen-2-one

IUPAC Name

(E)-oct-3-en-2-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+

InChI Key

ZCFOBLITZWHNNC-VOTSOKGWSA-N

SMILES

CCCCC=CC(=O)C

Solubility

insoluble in water ; soluble in oil
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCC=CC(=O)C

Isomeric SMILES

CCCC/C=C/C(=O)C

Limited Research Availability

While 3-Octen-2-one possesses interesting chemical properties and potential applications, its presence in scientific research is currently limited. Most information available focuses on its sensory characteristics and commercial uses in the fragrance and flavor industry [, ].

Potential Research Areas

Despite the limited research, there are potential areas where 3-Octen-2-one could be explored scientifically:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 3-Octen-2-one against various microorganisms [, ]. However, further research is needed to confirm its efficacy and potential applications.
  • Insect behavior: Studies suggest 3-Octen-2-one might act as an attractant or repellent for certain insect species []. This could be relevant for pest control research or the development of environmentally friendly insect repellents.
  • Synthetic chemistry: As a relatively simple molecule with interesting functional groups, 3-Octen-2-one could serve as a building block for the synthesis of more complex molecules with potential applications in various fields.

3-Octen-2-one is a colorless to pale yellow liquid with the molecular formula C8_8H14_{14}O and a molecular weight of approximately 126.20 g/mol. It is classified as an olefinic compound and is characterized by its unsaturated ketone structure, which includes a double bond between the third and fourth carbon atoms. This compound has been noted for its unique earthy aroma, often described as creamy, making it valuable in flavor and fragrance applications . The compound is hydrophobic and exhibits low solubility in water, which influences its behavior in biological systems and industrial applications .

The mechanism of action of 3-Octen-2-one in biological systems is not fully understood. However, its interaction with olfactory receptors in the nose is believed to be responsible for its odor perception []. Additionally, it might interact with taste receptors on the tongue, contributing to the flavor profile of food.

  • Flammability: Flammable liquid with a flash point of 54 °C [].
  • Toxicity: Data on the oral or inhalation toxicity of 3-Octen-2-one is limited.
Typical of unsaturated ketones, including:

  • Hydrogenation: The addition of hydrogen across the double bond can yield saturated ketones.
  • Oxidation: This may lead to the formation of carboxylic acids or other oxidized products.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to various derivatives.

These reactions are significant for modifying the compound's properties for specific applications in organic synthesis and industrial processes .

3-Octen-2-one can be synthesized through several methods, including:

  • Alkylation Reactions: Utilizing appropriate starting materials such as 1-octene and carbonyl compounds.
  • Dehydration of Alcohols: By dehydrating 3-octanol under acidic conditions.
  • Biological Synthesis: Some studies suggest that certain microorganisms may produce this compound naturally through metabolic pathways.

These methods allow for the production of 3-octen-2-one with varying degrees of purity and yield, depending on the specific conditions employed .

3-Octen-2-one finds applications across several industries:

  • Flavoring Agents: Used in food products for its unique creamy flavor profile.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its earthy aroma.
  • Research: Utilized in studies related to plant biology and chemical ecology.

Its sensory properties make it a valuable ingredient in developing new flavors and fragrances .

3-Octen-2-one shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaKey Characteristics
1-Octen-3-oneC8_8H14_{14}OKnown for a metallic odor; involved in lipid peroxidation .
1-OctanolC8_8H18_{18}OA saturated alcohol with a characteristic fatty odor.
1-Hexenyl methyl ketoneC7_7H12_{12}OSimilar functionality but different carbon chain length; used in fragrances .
1-OcteneC8_8H16_{16}An alkene that serves as a precursor for various reactions but lacks the carbonyl group.

The uniqueness of 3-octen-2-one lies in its specific structure that combines both unsaturation and a ketone functional group, granting it distinct sensory properties not found in the other compounds listed. This makes it particularly valuable in flavoring and fragrance applications while also contributing to its ecological roles .

Physical Description

Colourless liquid; earthy, fruity blueberry note

XLogP3

2.3

Density

0.834-0.839

UNII

M26AH283XV

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 10 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 149 of 159 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1669-44-9

Wikipedia

3-octen-2-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

3-Octen-2-one: ACTIVE

Dates

Modify: 2023-08-15

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